molecular formula C16H26O2 B1602905 2-[4-(2-Ethylhexyl)phenoxy]ethanol CAS No. 68987-90-6

2-[4-(2-Ethylhexyl)phenoxy]ethanol

Cat. No.: B1602905
CAS No.: 68987-90-6
M. Wt: 250.38 g/mol
InChI Key: PRAQADPDFMLFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Ethylhexyl)phenoxy]ethanol is a nonionic surfactant commonly used in various industrial and commercial applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in formulations for detergents, cleaners, and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethylhexyl)phenoxy]ethanol typically involves the ethoxylation of octylphenol. The reaction is carried out by reacting octylphenol with ethylene oxide in the presence of a catalyst, such as potassium hydroxide. The reaction conditions include maintaining a temperature range of 120-180°C and a pressure of 1-5 atm to ensure efficient ethoxylation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of octylphenol and ethylene oxide into the reactor, where the reaction takes place. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Ethylhexyl)phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates or sulfates.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, typically under mild acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or acetic anhydride under reflux conditions.

Major Products Formed

    Oxidation: Sulfonates or sulfates.

    Reduction: Corresponding alcohols.

    Substitution: Halides or esters.

Scientific Research Applications

2-[4-(2-Ethylhexyl)phenoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

    Industry: Widely used in the formulation of detergents, cleaners, and emulsifiers for industrial processes.

Mechanism of Action

The primary mechanism of action of 2-[4-(2-Ethylhexyl)phenoxy]ethanol is its ability to reduce surface tension between different phases, such as oil and water. This is achieved through the formation of micelles, where the hydrophobic tails of the surfactant molecules aggregate in the center, while the hydrophilic heads interact with the surrounding aqueous environment. This property allows the compound to effectively emulsify, disperse, and solubilize various substances.

Comparison with Similar Compounds

Similar Compounds

  • Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched
  • Poly(oxy-1,2-ethanediyl), alpha-(dodecylphenyl)-omega-hydroxy-, branched
  • Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-sulfo-, sodium salt

Uniqueness

2-[4-(2-Ethylhexyl)phenoxy]ethanol is unique due to its branched structure, which enhances its emulsifying and dispersing properties compared to its linear counterparts. The branched structure also provides better stability and performance in various formulations, making it a preferred choice in many industrial applications.

Properties

IUPAC Name

2-[4-(2-ethylhexyl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-3-5-6-14(4-2)13-15-7-9-16(10-8-15)18-12-11-17/h7-10,14,17H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAQADPDFMLFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68987-90-6
Record name Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy-, branched
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(octylphenyl)-.omega.-hydroxy-, branched
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-(octylphenyl)-ω-hydroxy-, branched
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Ethylhexyl)phenoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Ethylhexyl)phenoxy]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(2-Ethylhexyl)phenoxy]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Ethylhexyl)phenoxy]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(2-Ethylhexyl)phenoxy]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(2-Ethylhexyl)phenoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.